molecular formula C16H17N3 B13820149 as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- CAS No. 21038-19-7

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-

Cat. No.: B13820149
CAS No.: 21038-19-7
M. Wt: 251.33 g/mol
InChI Key: IGKMVYTZFRGNPA-UHFFFAOYSA-N
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Description

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-: is a chemical compound with the molecular formula C16H17N3. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structure, which includes a triazine ring substituted with a diphenylmethyl group and a tetrahydro configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethylamine with cyanuric chloride in the presence of a base, followed by hydrogenation to achieve the tetrahydro configuration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The diphenylmethyl group may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Its combination of a triazine ring with a diphenylmethyl group makes it a versatile compound for various applications .

Properties

CAS No.

21038-19-7

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-benzhydryl-1,2,5,6-tetrahydro-1,2,4-triazine

InChI

InChI=1S/C16H17N3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-17-11-12-18-19-16/h1-10,15,18H,11-12H2,(H,17,19)

InChI Key

IGKMVYTZFRGNPA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NN1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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